molecular formula C24H25ClN2O2 B7691432 4-chloro-N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide

4-chloro-N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide

Cat. No.: B7691432
M. Wt: 408.9 g/mol
InChI Key: AZPHOEIIEHVVCH-UHFFFAOYSA-N
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Description

The compound “4-chloro-N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide” is a complex organic molecule. It contains a benzamide group, a quinoline group, and a cyclohexyl group. The benzamide group consists of a benzene ring attached to an amide group. The quinoline group is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It contains a benzene ring fused to a pyridine ring. The cyclohexyl group is a cycloalkane with the chemical formula C6H11, consisting of a six-membered ring of carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The benzamide and quinoline portions of the molecule are likely to be planar due to the presence of conjugated pi systems. The cyclohexyl group could adopt a chair conformation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds containing benzamide and quinoline groups are likely to be crystalline solids at room temperature. They are likely to have relatively high melting points due to the presence of aromatic rings and the ability to form hydrogen bonds .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity, which is not specified. Quinoline derivatives are known to have various biological activities, including antimalarial, antimicrobial, and anticancer activities .

Future Directions

The future research directions for this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail. For example, if it shows antimicrobial activity, future studies could focus on determining its mechanism of action, studying its toxicity, and optimizing its structure for increased activity and decreased toxicity .

Properties

IUPAC Name

4-chloro-N-cyclohexyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2O2/c1-16-7-12-22-18(13-16)14-19(23(28)26-22)15-27(21-5-3-2-4-6-21)24(29)17-8-10-20(25)11-9-17/h7-14,21H,2-6,15H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZPHOEIIEHVVCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3CCCCC3)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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